molecular formula C14H20ClNO2 B2441914 Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride CAS No. 2244064-28-4

Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride

Cat. No. B2441914
CAS RN: 2244064-28-4
M. Wt: 269.77
InChI Key: LGNULXJOMKDLPQ-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride, also known as E3P2HCl, is a synthetic compound with potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 350.94 g/mol and a melting point of 126-128°C. E3P2HCl is a chiral compound, meaning it has two possible configurations, with the R-configuration being the most stable. It is a derivative of piperidine, a cyclic amine found in many alkaloid compounds. E3P2HCl has been used in a variety of scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including chiral amines, chiral alcohols, and chiral epoxides. It has also been used in the synthesis of chiral drugs and pharmaceuticals, such as memantine, a medication used to treat Alzheimer’s disease. Additionally, Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride has been used in the synthesis of fluorescent probes for the detection of biological molecules, as well as in the synthesis of novel materials for use in various fields, such as nanotechnology.

Mechanism of Action

The mechanism of action of Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride is not well understood. However, it is believed that its chiral structure plays a role in its reactivity and its ability to interact with other molecules. The presence of the chiral center allows it to form a variety of stereoisomers, which can interact with other molecules in different ways. Additionally, the presence of the hydrochloride group may also play a role in its reactivity, as it can act as a nucleophile or a base, depending on the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride are not well understood. It is believed that its chiral structure may play a role in its ability to interact with certain biological molecules, such as proteins and enzymes. Additionally, its hydrochloride group may also influence its interactions with biological molecules, as it can act as a nucleophile or a base, depending on the reaction.

Advantages and Limitations for Lab Experiments

The use of Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, its chiral structure allows it to form a variety of stereoisomers, which can be useful in certain types of experiments. However, it is important to note that Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride is a relatively reactive compound, and should be handled with care. Additionally, its hydrochloride group can react with other compounds, and should be taken into consideration when designing experiments.

Future Directions

The potential applications of Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride are numerous, and there are many future directions that could be explored. For example, further research could be done to investigate its potential use in drug design and development. Additionally, its chiral structure could be exploited to create novel materials for use in nanotechnology and other fields. Additionally, further research could be done to explore its potential use in the synthesis of fluorescent probes for the detection of biological molecules. Finally, its potential use in the synthesis of chiral drugs and pharmaceuticals could be further explored.

Synthesis Methods

Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride can be synthesized in several different ways. One method involves the reaction of piperidine and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields the corresponding benzyl ester, which can then be hydrolyzed to form Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride. Another method involves the reaction of piperidine and ethyl bromoacetate in the presence of a base, such as sodium hydroxide. This yields the ethyl ester, which can then be hydrolyzed to form Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride. Both methods are simple and efficient, and provide good yields of the desired product.

properties

IUPAC Name

ethyl 3-[(2R)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13;/h5-7,10,13,15H,2-4,8-9H2,1H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNULXJOMKDLPQ-BTQNPOSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride

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